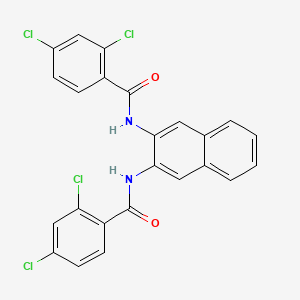![molecular formula C31H23N3O2 B2792668 N,N'-(pyridine-3,4-diyl)bis(([1,1'-biphenyl]-4-carboxamide)) CAS No. 477325-05-6](/img/structure/B2792668.png)
N,N'-(pyridine-3,4-diyl)bis(([1,1'-biphenyl]-4-carboxamide))
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N,N’-(pyridine-3,4-diyl)bis(([1,1’-biphenyl]-4-carboxamide))” is an organic intermediate . It belongs to the pyridine-based ligand category . Pyridine ligands and their derivatives have the ability to donate sigma electrons and accept pi electrons, enabling them to form stable complexes with various metals . They are widely used in coordination chemistry .
科学的研究の応用
N,N'-(pyridine-3,4-diyl)bis(([1,1'-biphenyl]-4-carboxamide)) has been used in various scientific research applications, including drug discovery, materials science, and catalysis. In drug discovery, this compound has shown potential as a lead compound for the development of new drugs for the treatment of cancer and other diseases. In materials science, this compound has been used to synthesize new materials with unique properties, such as luminescence and conductivity. In catalysis, this compound has been used as a catalyst for various chemical reactions.
作用機序
The mechanism of action of N,N'-(pyridine-3,4-diyl)bis(([1,1'-biphenyl]-4-carboxamide)) is not well understood. However, it is believed that this compound interacts with various cellular targets, including enzymes and receptors, to produce its biological effects. Further research is needed to fully understand the mechanism of action of this compound.
Biochemical and Physiological Effects:
N,N'-(pyridine-3,4-diyl)bis(([1,1'-biphenyl]-4-carboxamide)) has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to have anti-inflammatory and antioxidant effects. In addition, this compound has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of using N,N'-(pyridine-3,4-diyl)bis(([1,1'-biphenyl]-4-carboxamide)) in lab experiments is its versatility. This compound can be used in various scientific research applications, including drug discovery, materials science, and catalysis. Another advantage is its stability, which allows for long-term storage and use in experiments. However, one limitation of using this compound is its high cost, which may limit its use in some research settings.
将来の方向性
There are many future directions for research on N,N'-(pyridine-3,4-diyl)bis(([1,1'-biphenyl]-4-carboxamide)). One direction is to further investigate its mechanism of action and cellular targets. This will provide insight into its biological effects and potential applications in medicine. Another direction is to optimize its synthesis method to improve yield and reduce cost. This will make this compound more accessible for use in scientific research. Additionally, further research is needed to explore its potential applications in materials science and catalysis.
合成法
The synthesis of N,N'-(pyridine-3,4-diyl)bis(([1,1'-biphenyl]-4-carboxamide)) involves a multi-step process. The first step involves the synthesis of 4,4'-bipyridine, which is then reacted with 4-bromo-1-benzene carboxylic acid to form the intermediate product. The intermediate product is then reacted with 3,4-pyridinedicarboxylic acid to form the final product, N,N'-(pyridine-3,4-diyl)bis(([1,1'-biphenyl]-4-carboxamide)). This synthesis method has been optimized to produce high yields of the final product.
特性
IUPAC Name |
4-phenyl-N-[3-[(4-phenylbenzoyl)amino]pyridin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H23N3O2/c35-30(26-15-11-24(12-16-26)22-7-3-1-4-8-22)33-28-19-20-32-21-29(28)34-31(36)27-17-13-25(14-18-27)23-9-5-2-6-10-23/h1-21H,(H,34,36)(H,32,33,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQZMTMKEHQCUBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=C(C=NC=C3)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-cyanocyclohexyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]propanamide](/img/structure/B2792585.png)
![3-[(4-Bromophenoxy)methyl]benzohydrazide](/img/structure/B2792586.png)
![Ethyl 2-(5-chlorothiophene-2-carboxamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2792587.png)
![2-(2-((4-Fluorophenyl)thio)acetamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2792588.png)
![5-methyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrazine-2-carboxamide](/img/structure/B2792589.png)
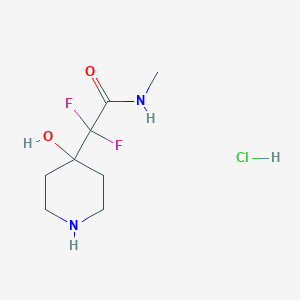
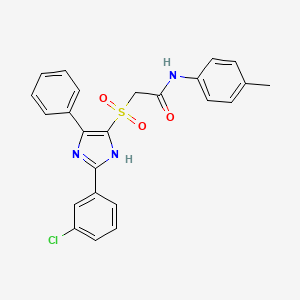
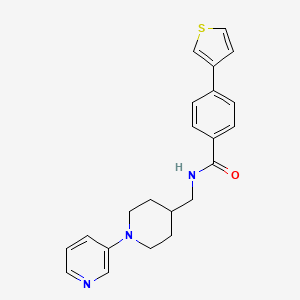
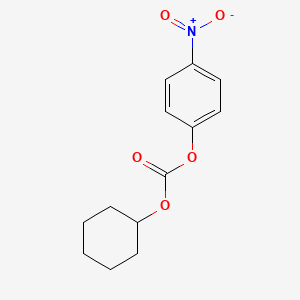

![3-[1-(1,3-Benzoxazol-2-yl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2792600.png)

